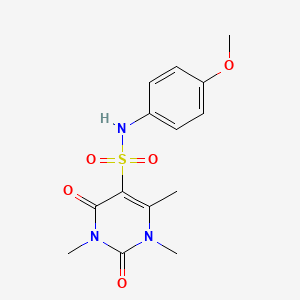

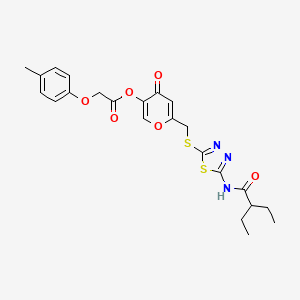

N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

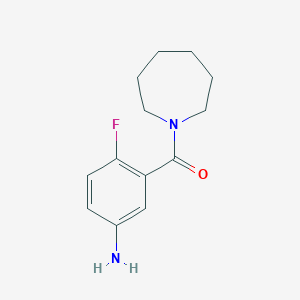

N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, commonly known as MTDP, is a synthetic compound that belongs to the class of sulfonamides. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in various types of cancer cells. MTDP has been extensively studied for its potential as an anticancer agent, and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural elucidation of sulfonamide derivatives, including compounds with methoxyphenyl groups. These efforts aim to develop compounds with improved biological activities by modifying their structure. For instance, the synthesis of new aryl sulfonamide derivatives has been achieved through environmentally benign processes, and their structures were elucidated using spectral data. These compounds exhibited moderate to good yields and demonstrated antibacterial activities against various bacterial strains, highlighting the importance of structural changes in the substituents to alter inhibitory properties significantly (Aziz‐ur‐Rehman et al., 2013).

Biological Screening and Activity

Sulfonamide derivatives have been investigated for their potential in treating various conditions due to their diverse biological activities. For example, the synthesis and biological screening of N-substituted derivatives of sulfonamides have revealed their inhibitory potential against key enzymes. These compounds have been evaluated for their antimicrobial properties and enzyme inhibition capabilities, such as acetyl cholinesterase and lipoxygenase enzymes, showing that certain derivatives exhibit significant inhibitory potential (Rehman et al., 2011).

Carbonic Anhydrase Inhibitory Activities

The inhibitory effects of polymethoxylated-pyrazoline benzene sulfonamides on carbonic anhydrase isoenzymes have also been studied. Despite lower tumor selectivity compared to reference compounds, certain trimethoxy derivatives showed enhanced selectivity based on cytotoxicity assays. These findings suggest the potential of sulfonamide derivatives as lead molecules for further investigation, especially considering their superior carbonic anhydrase inhibitory activity compared to reference compounds (Kucukoglu et al., 2016).

Antimicrobial and DNA Cleavage Activity

Complexes formed with N-sulfonamide ligands have been synthesized and characterized, demonstrating the ability to cleave DNA molecules and inhibit the growth of melanoma cells, showcasing their potential in antimicrobial applications and cancer treatment (Hangan et al., 2016).

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-9-12(13(18)17(3)14(19)16(9)2)23(20,21)15-10-5-7-11(22-4)8-6-10/h5-8,15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQJGBSIBTZLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride](/img/structure/B2606025.png)

![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2606026.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dimethylpropanoate](/img/structure/B2606031.png)

![N-(3-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606041.png)

![2-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}phenyl 2-methylbenzoate](/img/structure/B2606047.png)